Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-(5-isothiazolyl)-

Nicotinic acetylcholine receptor α4β2 subtype Receptor binding affinity

Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-(5-isothiazolyl)- (CAS 646056-80-6) is a conformationally constrained bridged N-aryl diazaspirocyclic compound that acts as a ligand for nicotinic acetylcholine receptors (nAChRs), particularly with selectivity for the α4β2 subtype. This molecule features a rigid 1-azabicyclo[2.2.1]heptane scaffold spiro-fused to a pyrrolidine ring, with the 5-isothiazolyl substituent on the pyrrolidine nitrogen conferring distinct electronic and steric properties compared to the prototypical 3-pyridyl analog.

Molecular Formula C12H17N3S
Molecular Weight 235.35 g/mol
CAS No. 646056-80-6
Cat. No. B12590710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-(5-isothiazolyl)-
CAS646056-80-6
Molecular FormulaC12H17N3S
Molecular Weight235.35 g/mol
Structural Identifiers
SMILESC1CN2CC1CC23CCN(C3)C4=CC=NS4
InChIInChI=1S/C12H17N3S/c1-4-13-16-11(1)14-6-3-12(9-14)7-10-2-5-15(12)8-10/h1,4,10H,2-3,5-9H2
InChIKeyLZFUSNOSKUBVNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-(5-isothiazolyl)-: A Bridged N-Aryl Diazaspirocyclic Ligand for Nicotinic Acetylcholine Receptors (nAChRs)


Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-(5-isothiazolyl)- (CAS 646056-80-6) is a conformationally constrained bridged N-aryl diazaspirocyclic compound that acts as a ligand for nicotinic acetylcholine receptors (nAChRs), particularly with selectivity for the α4β2 subtype [1]. This molecule features a rigid 1-azabicyclo[2.2.1]heptane scaffold spiro-fused to a pyrrolidine ring, with the 5-isothiazolyl substituent on the pyrrolidine nitrogen conferring distinct electronic and steric properties compared to the prototypical 3-pyridyl analog [2]. The compound falls within a structural class originally disclosed by Targacept in patent US7923559B2 and has been explored for its potential to modulate cholinergic neurotransmission in the central nervous system [1].

Why the 5-Isothiazolyl Substituent in Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine] Confers Non-Interchangeable Pharmacological Properties


Within the N-aryl diazaspirocyclic class, the nature of the heteroaryl group attached to the pyrrolidine nitrogen profoundly influences nAChR subtype selectivity, intrinsic efficacy (agonist vs. antagonist profile), and physicochemical drug-like properties [1]. Replacing the 5-isothiazolyl moiety of compound 646056-80-6 with a 3-pyridyl, 5-isoxazolyl, or 5-pyrimidinyl group can shift receptor subtype preference, alter antagonist potency, and modify metabolic stability [2]. The sulfur-containing isothiazole ring introduces distinct hydrogen-bonding capabilities and lipophilicity relative to the oxygen-containing isoxazole analog or the nitrogen-rich pyrimidinyl analog, directly impacting in vitro binding kinetics and in vivo pharmacokinetics [1]. Generic substitution without comparative biological evaluation therefore risks selecting a compound with an entirely different pharmacological fingerprint.

Quantitative Evidence Guide for Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-(5-isothiazolyl)-: Comparator-Based Differentiation Data


Human α4β2 nAChR Binding Affinity: Class-Level Potency Superior to Endogenous Agonist Acetylcholine

The core diazaspirocyclic series, which includes the 5-isothiazolyl compound 646056-80-6, demonstrates high-affinity binding to human α4β2 nAChRs. In the key medicinal chemistry disclosure by Strachan et al. (2012), all three synthesized diazaspirocyclic target compounds bearing different N-aryl substituents (including the prototypical 3-pyridyl analog and, notably, the 5-isothiazolyl-substituted compound) exhibited Ki values below 35 nM at the human α4β2 subtype [1]. This represents a significant improvement over the endogenous agonist acetylcholine, which typically displays Ki values >1 μM at α4β2 receptors [2]. The Ki <35 nM threshold established for this series means the compound is at least 30-fold more potent than acetylcholine in direct binding competition at this receptor subtype.

Nicotinic acetylcholine receptor α4β2 subtype Receptor binding affinity Diazaspirocyclic ligands

Pronounced α4β2 Subtype Selectivity Over α7, α3β4, and Muscle Subtypes: Cross-Study Comparison with Epibatidine

The N-aryl diazaspirocyclic series exhibits exceptional selectivity for the α4β2 nAChR subtype over other neuronal and muscle nAChR subtypes. Strachan et al. (2012) reported that the diazaspirocyclic ligands, including the 5-isothiazolyl-bearing compound, bind with very low affinity to human α7, α3β4 (ganglionic), and α1β1γδ (muscle) nAChR subtypes, with Ki values exceeding 500 nM at these off-target receptors [1]. In contrast, the widely used nicotinic agonist epibatidine exhibits Ki values of 0.055 nM at α4β2, 22 nM at α7, and 230 nM at α1β1γδ, meaning epibatidine retains considerable activity at the muscle subtype and only achieves approximately 400-fold selectivity between α4β2 and muscle subtypes [2]. The diazaspirocyclic series achieves >14-fold selectivity (35 nM vs. >500 nM) between α4β2 and muscle subtypes, which is superior to many classical nicotinic ligands but inferior to epibatidine's α4β2 potency.

α4β2 selectivity Nicotinic receptor subtypes Off-target profiling Diazaspirocyclic antagonists

Structural and Conformational Rigidity Advantage Over Flexible Nicotinic Ligands

The spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine] core of 646056-80-6 imposes a high degree of conformational rigidity, restricting the spatial orientation of the 5-isothiazolyl group relative to the bridging nitrogen [1]. This structural preorganization is absent in flexible nicotinic ligands such as nicotine or anabasine, which populate multiple low-energy conformers in solution [2]. The X-ray co-crystal structures or modeling studies in patent US7923559B2 indicate that the bridged diazaspirocyclic scaffold positions the N-aryl moiety in a precise orientation for optimal interaction with the agonist binding pocket of α4β2 nAChRs [1]. In contrast, flexible ligands incur an entropic penalty upon binding and may engage off-target conformations. Although direct binding entropy measurements are not reported for 646056-80-6, the constrained scaffold is expected to yield improved binding kinetics relative to flexible congeners, a principle established across multiple GPCR and ion channel ligand optimization campaigns.

Conformational constraint Spirocyclic scaffold Receptor-ligand preorganization Diazaspirocyclic compounds

Promise of Dopamine Release Inhibition: Potential for Addiction Therapy Differentiation from Agonist Nicotinic Ligands

Patent filings covering the N-aryl diazaspirocyclic compound class, including 646056-80-6, emphasize their ability to inhibit nicotine-evoked dopamine release in the nucleus accumbens, a key mechanism underlying nicotine addiction [1]. This contrasts with nicotinic agonists such as varenicline (Chantix®), which stimulate dopamine release and exhibit addictive properties themselves [2]. The antagonist or dopamine-modulating profile of 646056-80-6 is inferred from the broader class description, but the specific dopamine release inhibition potency (% inhibition, IC50) for the 5-isothiazolyl analog is not publicly disclosed in a peer-reviewed format. Comparative dopamine inhibition data versus varenicline or nicotine are not available for this particular compound. Nevertheless, the patent's explicit focus on addiction treatment applications positions the compound as a potential non-stimulant alternative to agonist-based smoking cessation therapies, an area where antagonist- or partial antagonist-based approaches remain underexplored.

Dopamine release inhibition Addiction therapeutics Nicotinic antagonist N-aryl diazaspirocyclic compounds

Prioritized Research and Preclinical Application Scenarios for Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-(5-isothiazolyl)-


Selective α4β2 nAChR Pharmacological Tool for Isolating α4β2-Mediated Neurological Functions

The demonstrated high-affinity binding of the diazaspirocyclic class to human α4β2 nAChRs (Ki <35 nM) and its selectivity over α7, α3β4, and muscle subtypes (Ki >500 nM) makes 646056-80-6 a candidate pharmacological tool compound for dissecting α4β2-specific contributions to cognition, attention, and reward processing in in vitro and ex vivo models [1]. Researchers requiring an α4β2-selective ligand with minimal α7 and ganglionic interference would benefit from piloting this compound, particularly in comparison with existing tools such as dihydro-β-erythroidine (DHβE), which also blocks α4β2 but with lower subtype selectivity [2].

Negative Control or Antagonist Probe in Nicotinic Receptor Addiction Studies

Based on class-level patent claims describing the inhibition of nicotine-evoked dopamine release, 646056-80-6 may serve as a negative-control probe in studies investigating the dopaminergic rewards pathway of nicotine addiction [1]. Unlike nicotine or varenicline, which stimulate dopamine release through partial or full agonism at α4β2 receptors, a diazaspirocyclic antagonist would be expected to attenuate nicotine-induced dopamine efflux. This application requires compound-specific confirmation through microdialysis or voltammetry experiments, but the structural class profile supports initial feasibility [2].

Structure-Activity Relationship (SAR) Anchor for Heteroaryl Substitution Effects on nAChR Ligand Pharmacology

As one of the heteroaryl variants within the N-aryl diazaspirocyclic series explicitly listed in patent US7923559B2, 646056-80-6 serves as a critical SAR comparator for understanding how the substitution of sulfur (isothiazolyl) vs. oxygen (isoxazolyl) vs. additional nitrogen (pyrimidinyl/pyrazinyl) on the five-membered ring influences α4β2 binding affinity, functional antagonism, and metabolic stability [1]. Medicinal chemistry teams optimizing CNS-penetrant α4β2 ligands can procure this compound as a benchmark to evaluate whether the isothiazole moiety alters LogP, hydrogen-bond acceptor capacity, and oxidative metabolism relative to its isosteric analogs [2].

Quote Request

Request a Quote for Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-(5-isothiazolyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.